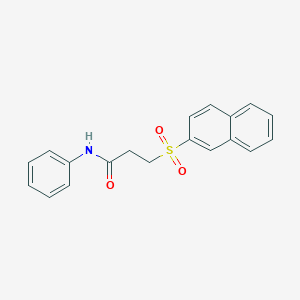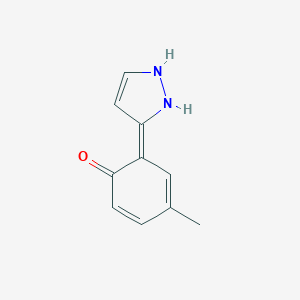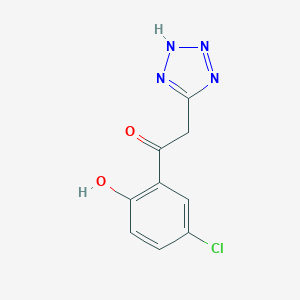
N-(2,5-dimethylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a pyridine-based compound that is widely used in the field of neuroscience for its ability to selectively activate nicotinic acetylcholine receptors (nAChRs) in the brain.
作用机制
N-(2,5-dimethylphenyl)pyridine-3-carboxamide acts as a selective agonist for nAChRs, binding to the receptor and inducing a conformational change that results in the opening of ion channels and the influx of cations, such as calcium and sodium, into the cell. This leads to depolarization of the cell membrane and the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of cognitive function, and the regulation of neurotransmitter release. N-(2,5-dimethylphenyl)pyridine-3-carboxamide has also been shown to have neuroprotective effects, protecting against oxidative stress, inflammation, and neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethylphenyl)pyridine-3-carboxamide in lab experiments is its high selectivity for nAChRs, allowing for the specific activation of these receptors without affecting other neurotransmitter systems. N-(2,5-dimethylphenyl)pyridine-3-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective and readily available tool for scientific research. However, one limitation of using N-(2,5-dimethylphenyl)pyridine-3-carboxamide is its short half-life, which requires frequent administration to maintain its effects. N-(2,5-dimethylphenyl)pyridine-3-carboxamide also has limited solubility in aqueous solutions, which can affect its bioavailability and potency.
未来方向
There are many potential future directions for the use of N-(2,5-dimethylphenyl)pyridine-3-carboxamide in scientific research. One area of focus is the development of more selective and potent nAChR agonists, which could provide more precise tools for studying the role of these receptors in various physiological and pathological processes. Another area of focus is the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the bioavailability and half-life of N-(2,5-dimethylphenyl)pyridine-3-carboxamide and other nAChR agonists. Additionally, the use of N-(2,5-dimethylphenyl)pyridine-3-carboxamide in combination with other pharmacological agents, such as inhibitors of acetylcholinesterase or monoamine oxidase, could provide new insights into the complex interactions between different neurotransmitter systems in the brain.
合成方法
N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the condensation of 2,5-dimethylphenylacetonitrile with 3-pyridinecarboxylic acid, or the reaction of 2,5-dimethylphenylmagnesium bromide with 3-pyridinecarboxylic acid chloride. The purity of N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be improved through recrystallization, and the compound can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been widely used in scientific research for its ability to selectively activate nAChRs in the brain. nAChRs are ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems and play a crucial role in various physiological processes, including learning and memory, attention, and reward. N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been used to study the role of nAChRs in these processes, as well as in the pathophysiology of various neurological and neuropsychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
属性
产品名称 |
N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-11(2)13(8-10)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
LYVCDJZRPWHQGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)




![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
